molecular formula C17H22N4O B6967985 2-(4-Quinolin-4-ylpiperazin-1-yl)butanamide

2-(4-Quinolin-4-ylpiperazin-1-yl)butanamide

Cat. No.: B6967985
M. Wt: 298.4 g/mol
InChI Key: GZDGKVLWIOBIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Quinolin-4-ylpiperazin-1-yl)butanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Quinolin-4-ylpiperazin-1-yl)butanamide typically involves the reaction of quinoline derivatives with piperazine and butanamide. One common method includes the alkylation of 4-chloroquinoline with piperazine, followed by the reaction with butanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Quinolin-4-ylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Quinolin-4-ylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 2-(4-Quinolin-4-ylpiperazin-1-yl)butanamide but without the piperazine and butanamide groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group.

Uniqueness

This compound is unique due to the presence of both piperazine and butanamide groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other quinoline derivatives .

Properties

IUPAC Name

2-(4-quinolin-4-ylpiperazin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-15(17(18)22)20-9-11-21(12-10-20)16-7-8-19-14-6-4-3-5-13(14)16/h3-8,15H,2,9-12H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDGKVLWIOBIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCN(CC1)C2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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